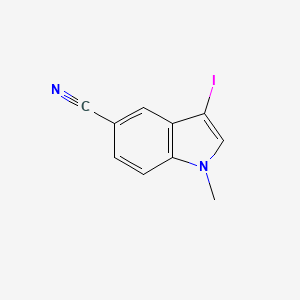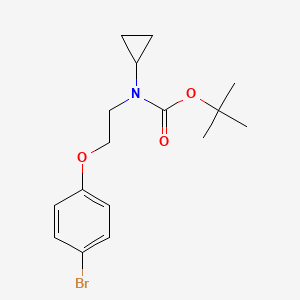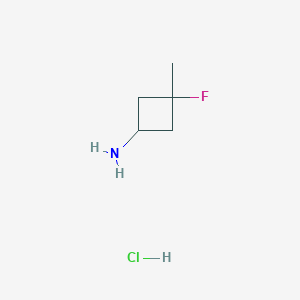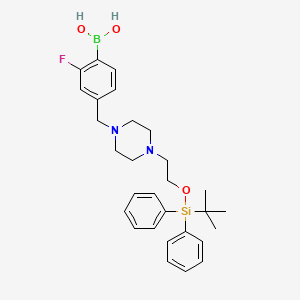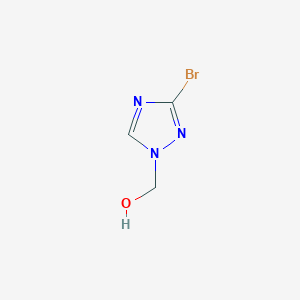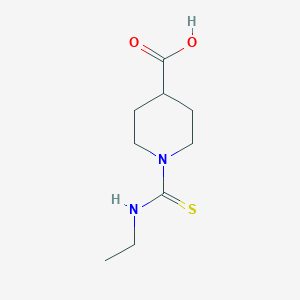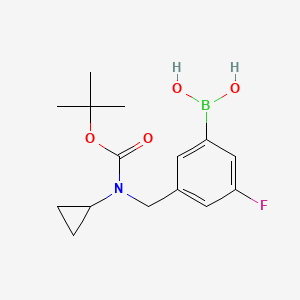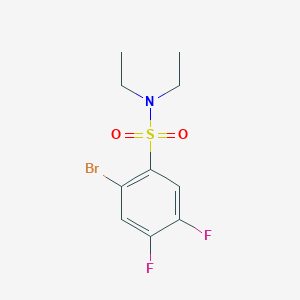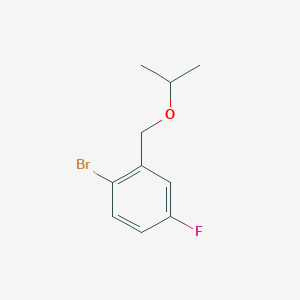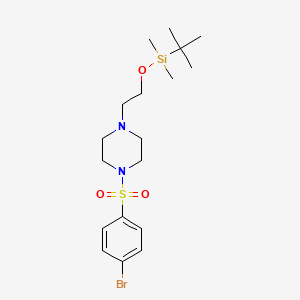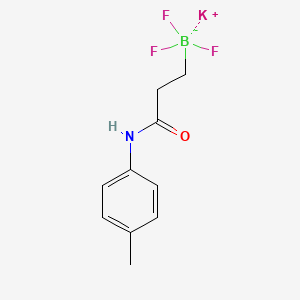
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Vue d'ensemble
Description
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate (KTFAPB) is an organoboron compound that has been used in a variety of scientific research applications. This compound is a versatile reagent, as it can be used to create a variety of products with different functional groups. KTFAPB has been used in a variety of organic and inorganic syntheses, and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Nucleophilic Trifluoromethylation
Potassium trialkoxy(trifluoromethyl)borates, a category to which the discussed compound is closely related, serve as convenient reagents for nucleophilic trifluoromethylation. This application is critical for introducing the trifluoromethyl group into non-enolizable aldehydes and N-tosylimines, yielding CF3-substituted alcohols and N-tosylamines with good efficiency. This process exemplifies the role of organoboron compounds in facilitating complex organic transformations (Levin et al., 2011).
Organic Synthesis and Catalysis
Potassium trifluoro(organo)borates have emerged as highly stable and versatile reagents in organic chemistry, offering a promising alternative to traditional organoboron reagents. Their reactivity, facilitated through intermediate formation of difluoroboranes and transmetallation reactions with transition metals, allows for more reactive processes compared to boronic acids or esters. These reagents have found broad application in synthesis, demonstrating their utility in creating complex organic molecules with high efficiency (Darses & Genet, 2003).
Asymmetric Synthesis
In addition, potassium trifluoro(organo)borates have been utilized in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters, facilitating efficient and enantioselective conjugate additions. This capability is instrumental in producing Michael adducts with high yields and enantiomeric excesses, showcasing the compound's contribution to asymmetric synthesis and the generation of chiral molecules (Navarre et al., 2005).
Material Science and Electrochemistry
Beyond organic synthesis, derivatives of potassium trifluoro(organoborates), like lithium difluoro(oxalato)borate, have been investigated for their potential in lithium-ion battery technology. These compounds serve as safe electrolytes, improving the compatibility and performance of batteries at both room and elevated temperatures. Their contribution to developing non-flammable electrolytes with good cycle performance and rate capability marks a significant advancement in battery safety and efficiency (Gu et al., 2020).
Propriétés
IUPAC Name |
potassium;trifluoro-[3-(4-methylanilino)-3-oxopropyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO.K/c1-8-2-4-9(5-3-8)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJDWLFICGZFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)

![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)
![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)
